1-Azido-4-(bromomethyl)benzene

Catalog No.
S684648
CAS No.
74489-49-9
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-4-(bromomethyl)benzene

CAS Number

74489-49-9

Product Name

1-Azido-4-(bromomethyl)benzene

IUPAC Name

1-azido-4-(bromomethyl)benzene

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2

InChI Key

ZEGXJLLXAKNJOU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1CBr)N=[N+]=[N-]

Bioconjugation Chemistry

1-Azido-4-(bromomethyl)benzene, also known as 4-azidobenzyl bromide, is a valuable reagent in bioconjugation chemistry. Its unique combination of functional groups, an azide and a bromomethyl, allows it to participate in various coupling reactions to link biomolecules together. The azide group can readily undergo click chemistry with alkyne-tagged biomolecules to form a stable and specific triazole linkage, while the bromomethyl group can participate in nucleophilic substitution reactions with various biomolecules containing nucleophiles like thiols or amines.

Applications in Protein Labeling and Modification

Due to its reactivity, 1-Azido-4-(bromomethyl)benzene finds applications in protein labeling and modification for various research purposes. The azide group allows for the attachment of fluorophores, affinity tags, or other probes to proteins, enabling their visualization, purification, or investigation of protein-protein interactions.

Cross-linking Reagents

The bifunctional nature of 1-Azido-4-(bromomethyl)benzene makes it useful as a cross-linking reagent. It can covalently link two biomolecules, such as proteins, DNA, or carbohydrates, together due to the independent reactivity of the azide and bromomethyl groups. This allows researchers to study protein-protein interactions, protein-DNA interactions, and other biomolecular assemblies.

1-Azido-4-(bromomethyl)benzene is an organic compound with the chemical formula C7_7H6_6BrN3_3. It features an azide group (-N3_3) and a bromomethyl group (-CH2_2Br) attached to a benzene ring. The presence of these functional groups contributes to its reactivity, making it a valuable compound in organic synthesis and materials science. Azides are known for their ability to participate in click chemistry, while the bromomethyl group is prone to nucleophilic substitution reactions, enhancing the compound's versatility in various chemical transformations .

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Click Chemistry: The azide group can react with alkynes to form 1,2,3-triazoles, which are important intermediates in drug discovery and materials science .
  • Cycloaddition Reactions: The azide can participate in cycloaddition reactions with various unsaturated compounds, leading to the formation of complex molecular architectures.

Research indicates that compounds similar to 1-Azido-4-(bromomethyl)benzene may exhibit biological activities such as antimicrobial and anticancer properties. The azide functional group has been explored for its potential in targeting specific biomolecules, making it useful in medicinal chemistry. Additionally, studies have suggested that derivatives of this compound could interact with androgen receptors, indicating potential applications in hormone-related therapies .

The synthesis of 1-Azido-4-(bromomethyl)benzene typically involves the following steps:

  • Starting Materials: The synthesis begins with 1-bromo-4-(bromomethyl)benzene and sodium azide (NaN3_3).
  • Reaction Conditions: The reaction is usually conducted under controlled temperatures (0-5 °C) to manage the exothermic nature of the reaction and minimize side products.
  • Workup: After completion, the mixture is cooled, filtered, and washed to obtain the desired product in high yield .

1-Azido-4-(bromomethyl)benzene finds applications in various fields:

  • Material Science: It is used as a precursor for synthesizing polymers and materials with specific properties.
  • Corrosion Inhibition: Compounds synthesized from 1-Azido-4-(bromomethyl)benzene have shown potential as corrosion inhibitors for metals.
  • Fluorescent Probes: Its derivatives are explored for their photoluminescent properties, making them suitable for use as fluorescent probes in biological imaging.

Interaction studies involving 1-Azido-4-(bromomethyl)benzene highlight its reactivity profile and biological interactions. Research has demonstrated that this compound can effectively bind to various substrates due to its functional groups. Studies have also focused on its decomposition pathways using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and mass spectrometry to evaluate safety and handling precautions associated with azide compounds .

Several compounds share structural similarities with 1-Azido-4-(bromomethyl)benzene. Here are some notable examples:

Compound NameChemical FormulaKey Features
1-Azido-4-bromobenzeneC6_6H4_4BrN3_3Lacks bromomethyl group; simpler structure
1-Bromo-4-(azidomethyl)benzeneC7_7H6_6BrN3_3Contains azidomethyl instead of bromomethyl
4-Azidobenzyl bromideC7_7H6_6BrN3_3Azide positioned differently on benzene ring

Uniqueness

The uniqueness of 1-Azido-4-(bromomethyl)benzene lies in its dual functionality provided by both the azide and bromomethyl groups. This combination allows for diverse chemical transformations not possible with simpler analogs, making it a versatile building block in organic synthesis and materials science .

1-Azido-4-(bromomethyl)benzene emerged as a critical reagent in organic synthesis and bioconjugation chemistry during the late 20th and early 21st centuries. Its development aligns with advancements in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which became a cornerstone of bioorthogonal chemistry. Early studies focused on synthesizing derivatives with bifunctional groups to enable site-specific modifications of biomolecules. The compound’s dual reactivity—combining an azide group for cycloaddition and a bromomethyl group for nucleophilic substitution—made it indispensable in constructing complex molecular architectures.

Structural Characteristics and Nomenclature

1-Azido-4-(bromomethyl)benzene (CAS 74489-49-9) consists of a benzene ring substituted with an azido (-N₃) group at position 1 and a bromomethyl (-CH₂Br) group at position 4 (para configuration). Its molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol. Key structural features include:

  • Azide group: A linear triatomic unit (-N₃) with resonance stabilization, enabling participation in cycloaddition reactions.
  • Bromomethyl group: A primary alkyl bromide, highly susceptible to nucleophilic substitution due to the good leaving ability of bromide.
PropertyValue
Molecular FormulaC₇H₆BrN₃
Molecular Weight212.05 g/mol
LogP2.976
Polar Surface Area49.75 Ų
SMILESC1=CC(=CC=C1CBr)N=[N+]=[N-]

The IUPAC name reflects its substituents’ positions, while alternative names like p-azidobenzyl bromide emphasize its functional groups.

Significance in Organic Synthesis and Bioconjugation Chemistry

The compound’s bifunctionality enables sequential or orthogonal reactions, making it a versatile intermediate:

  • Click Chemistry: The azide group participates in CuAAC with terminal alkynes to form stable triazole linkages, critical for bioconjugation.
  • Nucleophilic Substitution: The bromomethyl group reacts with thiols, amines, or alcohols, facilitating cross-linking or functionalization.
  • Cross-Linking Reagents: Dual reactivity allows covalent attachment of two distinct biomolecules, such as proteins or DNA, enabling studies of molecular interactions.

Classical synthesis routes

The classical approaches to synthesizing 1-Azido-4-(bromomethyl)benzene have been developed over several decades and represent well-established methodologies that provide reliable access to this compound. These routes typically involve sequential functional group transformations starting from readily available aromatic precursors [1] [2].

Diazotization-azidation of p-toluidine derivatives

The diazotization-azidation sequence represents one of the most fundamental approaches to introducing azide functionality into aromatic systems. This methodology begins with p-toluidine or its derivatives as the starting material, leveraging the well-understood chemistry of diazonium salt formation and subsequent nucleophilic substitution [1] [2] [3].

The reaction proceeds through a two-step mechanism involving initial diazotization of the amine functionality using sodium nitrite and hydrochloric acid at low temperatures (0-5°C), followed by treatment with sodium azide to effect the substitution reaction [4] [5]. The diazonium intermediate is highly reactive and must be handled with appropriate care due to its potential for decomposition [2].

Optimal reaction conditions require maintaining strict temperature control during the diazotization step to prevent decomposition of the diazonium salt. The azidation step can be performed at room temperature with sodium azide in aqueous or mixed aqueous-organic solvent systems [4] [5]. Yields typically range from 60-85%, with the efficiency dependent on the substitution pattern of the starting toluidine derivative and the specific reaction conditions employed [1].

The regioselectivity of this approach is excellent, as the azide group is introduced specifically at the position originally occupied by the amino functionality. However, the methodology requires careful handling of potentially explosive diazonium intermediates and generates stoichiometric amounts of nitrogen gas during the transformation [2] [5].

Bromination of 4-azidotoluene with N-bromosuccinimide (NBS)

The selective bromination of 4-azidotoluene using N-bromosuccinimide represents a well-established method for introducing the bromomethyl functionality while preserving the azide group [6] [7] [8]. This approach exploits the preferential reactivity of benzylic positions toward free radical bromination reactions.

N-bromosuccinimide serves as both the brominating agent and the source of bromine radicals under appropriate reaction conditions [6] [7]. The reaction typically employs radical initiators such as azobisisobutyronitrile (AIBN) or can be initiated photochemically using tungsten or mercury lamps [7] [8]. Carbon tetrachloride has traditionally been used as the solvent, although environmental concerns have led to the exploration of alternative solvents such as trifluorotoluene [9].

The mechanism proceeds through a classical free radical chain process involving initiation, propagation, and termination steps [7] [8] [10]. The benzylic position is particularly susceptible to hydrogen abstraction due to the stabilization of the resulting benzyl radical through resonance with the aromatic ring [11] [8]. The low concentration of molecular bromine generated in situ from the reaction of NBS with hydrogen bromide helps to minimize competing addition reactions to the aromatic ring [6] [7].

Reaction conditions typically involve heating the substrate with NBS at reflux temperature (76-80°C for carbon tetrachloride) in the presence of a radical initiator [7] [9]. The reaction progress can be monitored by the consumption of NBS, which floats initially but sinks as it is converted to succinimide [9]. Yields are generally high (70-90%), although the formation of dibrominated byproducts can be problematic and requires careful control of reaction stoichiometry [12].

Selectivity for monobromination versus dibromination can be enhanced through the use of microflow reactors and controlled photochemical conditions, which allow for better control of bromine concentration and reaction temperature [12] [13]. These modern adaptations of the classical methodology have demonstrated improved selectivity ratios and reduced formation of overoxidized products [12].

Azidation of 4-(bromomethyl)benzyl bromide

The direct azidation of 4-(bromomethyl)benzyl bromide with sodium azide represents a straightforward nucleophilic substitution approach to the target compound [4] [5]. This methodology is particularly attractive due to its simplicity and the commercial availability of the starting material.

The reaction proceeds through an SN2 mechanism in which the azide anion acts as a nucleophile to displace bromide from the benzylic position [15] [4]. The use of polar aprotic solvents such as dimethylformamide or acetonitrile is essential for dissolving sodium azide and facilitating the reaction [15] [4] [5]. Elevated temperatures (80-120°C) are typically required to achieve reasonable reaction rates [4].

The reaction conditions must be carefully optimized to balance reaction rate with side product formation. Higher temperatures favor faster conversion but can lead to elimination reactions or decomposition of the azide product [15]. The choice of solvent is critical, with dimethylformamide generally providing the best combination of azide solubility and reaction rate [15] [4] [5].

Yields for this transformation are typically high (75-95%) when optimized conditions are employed . The reaction can be performed on a preparative scale, making it attractive for the synthesis of larger quantities of the target compound. However, the elevated temperatures required and the potential for side reactions necessitate careful monitoring of reaction progress [15] [4].

Water content in the reaction mixture should be minimized to prevent hydrolysis of the starting material or product. The reaction is generally performed under an inert atmosphere to prevent oxidation of sensitive intermediates [15] [4] [5].

Modern synthetic approaches

Contemporary synthetic methodologies have introduced significant improvements to the classical routes through the application of advanced catalytic systems, flow chemistry techniques, and one-pot synthetic strategies. These modern approaches address many of the limitations associated with traditional methods while offering enhanced selectivity, efficiency, and operational simplicity.

Free radical bromination strategies

Modern free radical bromination strategies have evolved significantly from the classical NBS methodology, incorporating advanced reactor designs and improved reaction control systems [12] [13] [16]. Photochemical bromination using microflow reactors represents a particularly promising development in this area [12].

Continuous flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent mixing, leading to improved selectivity and reduced side product formation [13] [16]. The use of photochemical initiation in flow systems allows for better control of radical generation rates compared to thermal initiation methods [12] [13].

Microfluidic photobromination systems have demonstrated superior performance for the selective monobromination of azide-containing aromatic compounds [12]. These systems utilize controlled light irradiation to generate bromine radicals from molecular bromine, avoiding the need for N-bromosuccinimide and reducing waste generation [12]. The continuous removal of hydrogen bromide byproduct through aqueous washing in the flow system prevents catalyst deactivation and side reactions [12].

Recent developments in catalyst design have led to more efficient and selective bromination systems. Iron-catalyzed bromination using N-bromosuccinimide has shown promise for the selective functionalization of azide-containing substrates [17]. These systems operate under milder conditions than traditional thermal methods and demonstrate improved functional group tolerance [17].

The application of machine learning and automated optimization techniques to free radical bromination has enabled rapid identification of optimal reaction conditions [13]. These approaches allow for the systematic exploration of reaction parameter space and identification of conditions that maximize selectivity while minimizing side product formation [13].

One-pot synthesis methodologies

One-pot synthetic approaches have emerged as powerful strategies for the efficient construction of complex molecules containing multiple functional groups [18] [19] [20]. These methodologies combine multiple synthetic transformations in a single reaction vessel, reducing the number of isolation and purification steps required [18] [19].

The development of sequential nucleophilic substitution and click chemistry reactions has enabled the direct conversion of benzylic halides to azide-containing products in a single synthetic operation [18]. These processes typically involve the initial formation of azides from halide precursors followed by immediate coupling with alkyne partners to form triazole products [18] [20].

Copper-catalyzed one-pot methodologies have proven particularly effective for the synthesis of azide-containing compounds [20] [21]. The use of copper azide nanoparticles as both catalyst and reagent enables efficient azide-alkyne cycloaddition reactions starting from benzyl bromide substrates [21]. These systems demonstrate high functional group tolerance and can accommodate a wide range of substrate structures [21].

Ruthenium-catalyzed one-pot procedures have been developed for the sequential formation of azides and their subsequent cycloaddition with alkynes [20]. These methodologies offer complementary regioselectivity to copper-catalyzed systems, providing access to 1,5-disubstituted triazole products [20].

The integration of automated synthesis platforms with one-pot methodologies has enabled rapid optimization and scale-up of azide synthesis reactions [19]. These systems incorporate real-time monitoring techniques such as in-line nuclear magnetic resonance spectroscopy to track reaction progress and optimize conditions [19] [22].

Optimization parameters for synthesis

The successful synthesis of 1-Azido-4-(bromomethyl)benzene requires careful consideration of multiple reaction parameters that significantly influence both yield and selectivity. Understanding the interplay between these factors is essential for developing robust and scalable synthetic procedures.

Solvent effects and reaction conditions

Solvent selection plays a crucial role in determining the success of azide synthesis reactions, affecting both the solubility of reagents and the reaction mechanism [15] [23] [24]. The choice of solvent system must balance several competing factors including azide solubility, reaction rate, and ease of product isolation [15] [23].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are generally preferred for azide formation reactions due to their ability to dissolve sodium azide effectively [15] [23] [4]. These solvents also stabilize ionic intermediates and facilitate nucleophilic substitution reactions [15] [23]. However, their high boiling points can complicate product isolation and purification procedures [4] [25].

The use of water as a solvent or co-solvent has gained attention due to environmental considerations and unique reactivity profiles [26] [27]. Aqueous systems can provide unexpected selectivity in azide chemistry, although they may suffer from reduced azide solubility and potential hydrolysis side reactions [26] [27].

Mixed solvent systems offer opportunities to optimize both reaction performance and practical considerations [23] [28]. The combination of organic and aqueous phases can provide improved mass transfer while maintaining good azide solubility [23]. Phase transfer catalysts can be employed to enhance reaction rates in biphasic systems [23].

Temperature control is critical for azide synthesis reactions, as elevated temperatures can lead to decomposition of azide products or starting materials [15] [29] [30]. Most azide formation reactions proceed optimally in the temperature range of 60-100°C, although specific conditions depend on the reaction mechanism and substrate structure [15] [29].

Reaction atmosphere considerations are important for preventing oxidation of sensitive intermediates and catalysts [15] [31]. Inert atmospheres using nitrogen or argon are commonly employed, particularly for reactions involving metal catalysts or radical intermediates [31].

Catalyst considerations

The selection and optimization of catalytic systems represents a critical aspect of modern azide synthesis methodology [29] [32] [28]. Metal catalysts have proven particularly effective for enabling new reactivity patterns and improving reaction efficiency [29] [32].

Copper catalysts are widely employed in azide chemistry, particularly for cycloaddition reactions and C-H functionalization processes [29] [33] [28]. The choice of copper source (Cu(I) versus Cu(II)) and supporting ligands significantly influences reaction outcomes [33] [28]. Nitrogen-containing ligands such as phenanthroline derivatives and triazole-based systems have shown particular promise for stabilizing copper catalysts in azide-containing media [33] [34].

Iron catalysts offer attractive alternatives to precious metal systems due to their low cost and environmental compatibility [29] [31]. Recent developments in iron-catalyzed azidation have demonstrated efficient C-H functionalization using simple iron salts in combination with azide sources [31]. These systems operate under relatively mild conditions and demonstrate good functional group tolerance [31].

Palladium catalysts have found application in cross-coupling reactions involving azide-containing substrates [35] [36]. The development of specialized ligand systems has enabled efficient Suzuki-Miyaura coupling of benzylic azides with organoborane partners [35] [36]. These methodologies provide access to complex azide-containing structures through convergent synthetic approaches [35].

Lewis acid catalysts have proven effective for activating substrates toward azide substitution [29] [28]. Zinc, aluminum, and lanthanide-based systems have been developed for various azide formation reactions, offering complementary reactivity to transition metal catalysts [29] [28].

The development of heterogeneous catalysts has addressed concerns about catalyst recovery and recycling in azide chemistry [37] [21]. Supported metal catalysts and nanoparticle systems have demonstrated good activity and selectivity while facilitating product purification [21].

Purification and characterization techniques

The purification and characterization of 1-Azido-4-(bromomethyl)benzene requires specialized techniques due to the unique properties and potential hazards associated with azide-containing compounds. The selection of appropriate purification methods must consider both the chemical stability of the product and safety considerations related to azide handling.

Column chromatography represents the most commonly employed purification technique for azide-containing compounds, although special precautions must be observed during the process [38] [39] [40]. Silica gel is the most frequently used stationary phase, although basic alumina can provide superior results for certain azide substrates due to reduced potential for acid-catalyzed decomposition [40]. The choice of mobile phase typically involves mixtures of petroleum ether or hexane with ethyl acetate, with the exact composition optimized based on the polarity of the target compound and impurities [38] [41].

The loading of azide compounds onto chromatographic columns should be minimized to reduce the risk of thermal decomposition or shock sensitivity [40] [30]. Gradient elution techniques are preferred over isocratic methods to minimize the time the compound spends on the column [39] [40]. The flow rate should be controlled to prevent excessive heating due to friction, and metal spatulas should be avoided during fraction collection to prevent potential explosive hazards [30].

Recrystallization techniques offer an alternative purification approach that can provide high-purity products with reduced handling risks [39]. Suitable recrystallization solvents for azide compounds include methanol, ethanol, and acetone-water mixtures [39]. The choice of solvent system must balance solubility considerations with safety requirements, avoiding solvents that might react with azide functionality [30].

Nuclear magnetic resonance spectroscopy serves as the primary characterization technique for azide compounds, providing detailed structural information while being non-destructive [42] [43] [44]. Proton NMR spectroscopy reveals characteristic signals for the bromomethyl group typically appearing around 4.4-4.6 ppm, while aromatic protons appear in the expected 7.0-8.0 ppm region [43] [44]. Carbon-13 NMR spectroscopy provides complementary information, although the azide carbon itself is not directly observable due to rapid relaxation [43] [44].

Advanced NMR techniques including 15N NMR spectroscopy can provide detailed information about azide nitrogen environments, although these methods require specialized equipment and expertise [42] [45]. Two-dimensional NMR methods such as COSY and NOESY can be valuable for confirming connectivity and stereochemistry in complex azide-containing molecules [45] [43].

Infrared spectroscopy provides rapid and reliable identification of azide functionality through the characteristic asymmetric stretch vibration appearing in the range of 2090-2120 cm⁻¹ [46] [47] [48]. This absorption is typically strong and well-resolved from other functional group absorptions, making it particularly useful for reaction monitoring and purity assessment [46] [47]. The exact frequency of the azide stretch can provide information about the electronic environment and hydrogen bonding interactions [46] [47].

Mass spectrometry techniques enable molecular weight determination and fragmentation analysis of azide compounds [22]. Electron impact ionization typically results in loss of molecular nitrogen (M-28) as a major fragmentation pathway, while other common fragments include loss of bromine atoms [49]. Care must be taken during mass spectrometry analysis to avoid excessive heating that might cause explosive decomposition of azide samples.

Safety considerations during purification and characterization procedures cannot be overstated due to the potentially explosive nature of organic azides [50] [30] [51]. All manipulations should be performed in appropriate fume hoods with blast shields when possible [50] [52] [51]. Personal protective equipment including safety goggles, lab coats, and appropriate gloves should be worn at all times [50] [52] [51]. Storage of purified azide compounds should be at reduced temperatures (-18°C) in non-metallic containers away from light and heat sources [30] [51].

The development of specialized analytical techniques for azide analysis has enabled better characterization and quality control of these compounds [53] [49] [25]. High-performance liquid chromatography methods have been developed for quantitative analysis of azide impurities in pharmaceutical compounds [49] [25]. These methods typically employ derivatization techniques to convert azides to more stable and easily detectable derivatives [49] [25].

Ion chromatography with conductivity detection has proven effective for the analysis of inorganic azides and can be adapted for certain organic azide applications [53]. This technique offers high sensitivity and selectivity for azide anions while avoiding many of the safety concerns associated with other analytical methods [53].

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Dates

Last modified: 04-14-2024

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